molecular formula C21H23N3O2 B2368646 2-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide CAS No. 898455-24-8

2-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide

Cat. No.: B2368646
CAS No.: 898455-24-8
M. Wt: 349.434
InChI Key: BEVXOZXVZBYSNI-UHFFFAOYSA-N
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Description

2-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: Quinazolinone derivatives with carboxylic acid groups.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Halogenated quinazolinone derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide
  • 2-ethyl-N-[3-(4-oxoquinazolin-3-yl)phenyl]butanamide
  • 2-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]pentanamide

Uniqueness

2-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide is unique due to its specific substitution pattern on the quinazolinone ring, which may confer distinct biological activities compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry research .

Properties

IUPAC Name

2-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-4-15(5-2)20(25)23-16-9-8-10-17(13-16)24-14(3)22-19-12-7-6-11-18(19)21(24)26/h6-13,15H,4-5H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVXOZXVZBYSNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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